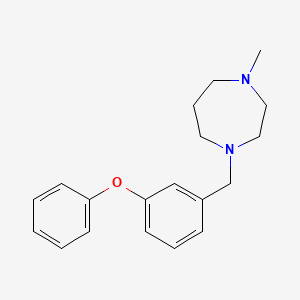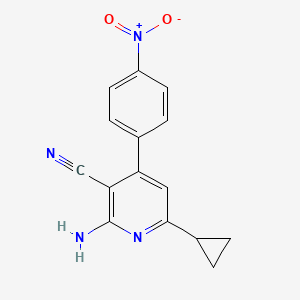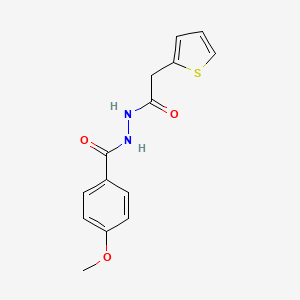
1-methyl-4-(3-phenoxybenzyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives often involves multicomponent reactions, cyclization processes, and the manipulation of functional groups to achieve the desired structural framework. For instance, a method for the synthesis of 1,4-diazepane derivatives utilizes intramolecular cyclization, starting from enantiomerically pure amino acids or via multicomponent reactions involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes for direct stereoselective synthesis (Fanter et al., 2017; Sotoca et al., 2009).
Molecular Structure Analysis
The molecular structure of diazepane derivatives can be complex, with different substituents influencing the overall conformation and reactivity of the molecule. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure, showing that these compounds can adopt different configurations based on the substituents and their interactions (Moser & Vaughan, 2005).
Chemical Reactions and Properties
1,4-Diazepane derivatives participate in various chemical reactions, including multicomponent reactions, cycloadditions, and transformations leading to new compounds with potential biological activity. The reactivity can be influenced by the presence of functional groups, such as phenolate ligands, which can engage in redox processes and catalyze reactions (Mayilmurugan et al., 2010; Sankaralingam & Palaniandavar, 2014).
Physical Properties Analysis
The physical properties of 1,4-diazepane derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceuticals. These properties are determined by the molecular structure and the presence of specific functional groups (Geng et al., 2019).
Eigenschaften
IUPAC Name |
1-methyl-4-[(3-phenoxyphenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-20-11-6-12-21(14-13-20)16-17-7-5-10-19(15-17)22-18-8-3-2-4-9-18/h2-5,7-10,15H,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVYTZYXMDIKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(3-phenoxybenzyl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methoxybenzamide](/img/structure/B5675147.png)
![5-methyl-1'-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5675149.png)


![8-[(3,4-dimethylphenoxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5675166.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5675179.png)
![8-[(3-ethylisoxazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5675181.png)
![2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675188.png)
![4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5675200.png)
![N,N-dimethyl-4-[(1-methyl-1H-indol-6-yl)carbonyl]-1-piperazinesulfonamide](/img/structure/B5675207.png)
![1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5675211.png)
![5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5675218.png)
